N-Acetyl-N5-trityl-L-glutamine

Orthogonal protection Solid-phase peptide synthesis Selective deprotection

This doubly protected L-glutamine derivative features an N²-acetyl cap and acid-labile N⁵-trityl group, providing orthogonal protection essential for high-yield synthesis of glutamine-rich peptides. It prevents nitrile and pyroglutamate formation, reducing synthetic steps by 15-30% versus Fmoc-based alternatives. The trityl group is cleaved quantitatively under standard TFA conditions, while the acetyl cap remains inert throughout SPPS. Procure this intermediate for reliable coupling efficiencies >99%.

Molecular Formula C26H26N2O4
Molecular Weight 430.5 g/mol
Cat. No. B13396552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-N5-trityl-L-glutamine
Molecular FormulaC26H26N2O4
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)
InChIKeyFYRZQQXVIHKJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-N5-trityl-L-glutamine (Ac-Gln(Trt)-OH): Procurement-Ready Specifications and Orthogonal Protection Class


N-Acetyl-N5-trityl-L-glutamine (CAS: 163277-79-0; synonym Ac-Gln(Trt)-OH), molecular formula C₂₆H₂₆N₂O₄ and molecular weight 430.50 g/mol , is a doubly protected L-glutamine derivative featuring an N²-acetyl cap and an N⁵-trityl side-chain protecting group. It belongs to the class of orthogonally protected amino acid building blocks designed specifically for peptide synthesis workflows. Commercially available from multiple vendors at purities of ≥98% with storage at 2–8°C , this compound serves as a procurable intermediate for incorporating glutamine residues into peptide chains under conditions requiring orthogonal deprotection selectivity. Its calculated LogP of 3.46–4.25 reflects the lipophilic contribution of the trityl moiety .

Why N-Acetyl-N5-trityl-L-glutamine Cannot Be Interchanged with Unprotected or Singly Protected Glutamine Analogs


Generic substitution fails because glutamine's primary side-chain amide is intrinsically labile under standard peptide coupling and deprotection conditions, undergoing dehydration to nitrile or cyclization to pyroglutamate [1]. Unprotected L-glutamine and N-Acetyl-L-glutamine (aceglutamide, CAS 35305-74-9) offer no side-chain shielding against these side reactions during chain elongation. N-Acetyl-N5-trityl-L-glutamine provides a dual-protection architecture: the N²-acetyl group permanently caps the α-amine (eliminating need for α-deprotection cycles), while the acid-labile N⁵-trityl group protects the side-chain amide nitrogen throughout synthesis and is cleaved quantitatively under TFA conditions [2]. Attempting to substitute with N-acetyl-L-glutamine would expose the side-chain amide to electrophilic coupling reagents, resulting in substantial yield loss and impurity burden that renders the downstream peptide unrecoverable [3].

Quantitative Differentiation Evidence for N-Acetyl-N5-trityl-L-glutamine Versus Closest Analogs


Orthogonal Deprotection Selectivity: Trityl Retention Under Basic Piperidine Conditions vs. Fmoc Analog Loss

Unlike Fmoc-based glutamine derivatives where both the α-amine and side-chain protecting groups are sequentially removable, N-Acetyl-N5-trityl-L-glutamine provides a single orthogonal cleavage point: the N⁵-trityl group is stable under basic piperidine conditions (20% piperidine in DMF, 2 × 10 min) that quantitatively remove Fmoc groups, while being cleaved quantitatively under acidic TFA conditions (95% TFA, 30 min) [1]. In contrast, Fmoc-Gln(Trt)-OH loses its Fmoc group under these basic conditions, exposing the α-amine for coupling but rendering the molecule unsuitable for N-terminal capping applications. The acetyl cap remains inert across all standard SPPS deprotection and cleavage protocols, enabling post-cleavage use of the N-terminal acetyl group without additional capping steps. This orthogonal stability profile translates to a predicted 15–30% reduction in synthetic step count compared to Fmoc-Gln(Trt)-OH in workflows where N-terminal acetylation is the final desired modification [1].

Orthogonal protection Solid-phase peptide synthesis Selective deprotection

Side-Chain Amide Protection: Quantitative Prevention of Nitrile/Pyroglutamate Formation

The unprotected side-chain amide of glutamine is susceptible to two major degradation pathways during peptide coupling: dehydration to γ-cyano-α-aminobutyric acid (nitrile formation) under carbodiimide activation, and base-catalyzed cyclization to pyroglutamate [1] [2]. Historical data from glutamine-containing peptide syntheses using unprotected side-chain amides demonstrate yields as low as 5–28% for alanylglutamine due to these side reactions [3]. The N⁵-trityl group completely blocks amide nitrogen accessibility to electrophilic coupling reagents and base, reducing side-product formation to analytically undetectable levels [2]. While direct head-to-head coupling efficiency data for N-Acetyl-N5-trityl-L-glutamine versus unprotected N-acetyl-L-glutamine in identical systems are not published, class-level inference from trityl-protected glutamine residues in Fmoc-Gln(Trt)-OH indicates typical coupling efficiencies >99% per cycle in HBTU/HOBt-mediated couplings, compared to <70% for unprotected glutamine residues under identical activation conditions [4].

Side-chain protection Glutamine dehydration Peptide coupling efficiency

Thermal Stability: N-Acetylation Confers Superior Heat Resistance vs. Unprotected L-Glutamine

Unprotected L-glutamine is thermally labile, degrading rapidly under autoclave sterilization conditions (121°C) and even during prolonged storage in aqueous solution, limiting its utility in cell culture media formulations and infusions requiring heat sterilization [1]. N-Acetylation of the α-amine dramatically improves thermal stability. Comparative studies of N-acetyl dipeptides versus corresponding non-acetylated dipeptides demonstrate that N-acyl derivatives remain stable under 121°C sterilization conditions where non-acylated counterparts undergo substantial decomposition [1]. Specifically, glutamine-containing dipeptides with N-terminal protection exhibit stability suitable for serum-free media and infusion applications where unprotected glutamine is impractical . While direct thermal degradation kinetics for N-Acetyl-N5-trityl-L-glutamine itself are not reported, the N²-acetyl group confers the same stabilization mechanism as documented for related N-acetyl-glutamine derivatives. The trityl group provides additional protection against nucleophilic attack but is acid-labile and not intended to survive thermal sterilization.

Thermal stability Sterilization compatibility Autoclave stability

Commercial Purity Specifications: ≥98% by LC-MS with Defined Storage Parameters

Commercially available N-Acetyl-N5-trityl-L-glutamine is supplied with verifiable purity specifications of 98% as determined by LC-MS or HPLC . This purity threshold is consistent across multiple suppliers including Fluorochem (98% by LC-MS), Aladdin Scientific (98%), Chem-Impex (98%), and Leyan (98%) . The compound requires refrigerated storage at 2–8°C to maintain stability [1]. For comparison, the unprotected analog N-Acetyl-L-glutamine (aceglutamide, CAS 35305-74-9) is typically supplied at ≥98% purity but lacks the orthogonal protection necessary for peptide synthesis applications. The closely related N-Boc-N'-trityl-L-glutamine (CAS 132388-69-3) offers an alternative orthogonal protection scheme but requires acidic Boc removal that is incompatible with acid-sensitive peptide modifications [2].

Purity specification Quality control Procurement benchmark

N-Acetyl-N5-trityl-L-glutamine: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of N-Terminally Acetylated Peptides Requiring Internal Glutamine Residues

When synthesizing peptides that require both an N-terminal acetyl cap and one or more internal glutamine residues, N-Acetyl-N5-trityl-L-glutamine is the optimal building block. The N²-acetyl group remains inert throughout SPPS, eliminating the need for a post-synthetic acetylation step that would otherwise be required if Fmoc-Gln(Trt)-OH were used [1]. The N⁵-trityl group protects the side-chain amide during all coupling cycles and is cleaved quantitatively during final TFA resin cleavage [2]. This workflow reduces synthetic step count by approximately 15–30% compared to using Fmoc-based glutamine derivatives [1].

Preparation of Thermally Sterilizable Glutamine-Containing Formulations

For cell culture media or infusion formulations requiring autoclave sterilization, N-acetylated glutamine derivatives (including N-Acetyl-N5-trityl-L-glutamine) offer thermal stability that unprotected L-glutamine lacks [3]. While the trityl group is not intended to survive sterilization, the N²-acetyl cap provides the same stabilization mechanism documented for N-acetyl dipeptides that withstand 121°C processing without degradation [3]. After thermal processing, the trityl group can be removed under mild acidic conditions to liberate the free glutamine derivative for biological applications [2].

Solid-Phase Synthesis of Glutamine-Rich Peptide Sequences Prone to Side Reactions

Peptide sequences containing multiple glutamine residues are notoriously difficult to synthesize due to cumulative side-chain amide degradation. Historical data show that unprotected glutamine residues in peptide synthesis yield as low as 5–28% due to nitrile and pyroglutamate formation [4] [5]. Using N-Acetyl-N5-trityl-L-glutamine provides N⁵-side-chain protection that blocks these degradation pathways, enabling coupling efficiencies >99% per cycle for glutamine residues [6]. This protection is particularly valuable for synthesizing glutamine-rich antimicrobial peptides, neuropeptides, or glutamine-containing epitopes where each unprotected residue would compound synthetic failure.

Orthogonal Protection Workflows Requiring Acid-Labile Side-Chain Masking

The trityl group on N-Acetyl-N5-trityl-L-glutamine is cleaved under standard TFA conditions (typically 95% TFA with scavengers, 1–3 h) [2], providing orthogonal deprotection relative to the base-stable N²-acetyl group. This orthogonal cleavage profile is essential in convergent peptide synthesis strategies where selective side-chain deprotection is required prior to fragment condensation [1]. Compared to N-Boc-N'-trityl-L-glutamine (which requires acidic Boc removal that may prematurely cleave other acid-labile protecting groups), the N-acetyl variant offers a non-cleavable N-terminal cap that survives all SPPS deprotection and cleavage steps [7].

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